REACTION_CXSMILES
|
[CH:1]([C:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([O:14][CH3:15])=[O:13])=[CH:9][CH:10]=2)[NH:5][CH:4]=1)=[O:2].[CH3:16][NH:17][CH3:18].[BH4-].[Na+].[CH3:21]O>C(Cl)(Cl)Cl.[Cl-].[Na+].O>[NH3:5].[CH3:1][OH:2].[CH3:15][O:14][C:12]([C:8]1[CH:7]=[C:6]2[C:11]([C:3]([N:17]([CH3:18])[CH3:16])=[CH:4][N:5]2[CH3:21])=[CH:10][CH:9]=1)=[O:13] |f:2.3,6.7.8,9.10|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CNC2=CC(=CC=C12)C(=O)OC
|
Name
|
|
Quantity
|
267 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.45 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
brine
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WASH
|
Details
|
The organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue is purified by flash chromatography (SiO2
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
N.CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
YIELD: PERCENTYIELD | 20% |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C2C(=CN(C2=C1)C)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.07 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |